5-Formyl-2-methylbenzenesulfonic acid

Description

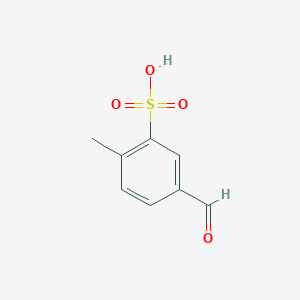

5-Formyl-2-methylbenzenesulfonic acid is a sulfonic acid derivative characterized by a benzene ring substituted with a formyl (-CHO) group at position 5, a methyl (-CH₃) group at position 2, and a sulfonic acid (-SO₃H) group at position 1. This compound is structurally significant due to the electron-withdrawing sulfonic acid group, which enhances solubility in polar solvents, and the formyl group, which enables reactivity in condensation or nucleophilic addition reactions. The methyl group contributes to steric effects and modulates electronic properties.

Potential applications include its use as an intermediate in pharmaceutical synthesis (e.g., for benzimidazoles or sulfonamide drugs) or in agrochemical formulations. The sulfonic acid group’s strong acidity also makes it a candidate for catalytic roles or ion-exchange resins.

Properties

CAS No. |

80318-84-9 |

|---|---|

Molecular Formula |

C8H8O4S |

Molecular Weight |

200.21 g/mol |

IUPAC Name |

5-formyl-2-methylbenzenesulfonic acid |

InChI |

InChI=1S/C8H8O4S/c1-6-2-3-7(5-9)4-8(6)13(10,11)12/h2-5H,1H3,(H,10,11,12) |

InChI Key |

WWIZYMBBHMXTMI-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C=O)S(=O)(=O)O |

Canonical SMILES |

CC1=C(C=C(C=C1)C=O)S(=O)(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 5-formyl-2-methylbenzenesulfonic acid with key analogs:

Key Observations :

- Electron-Withdrawing Effects : The sulfonic acid group (-SO₃H) in the target compound confers stronger acidity (pKa ~1) compared to sulfonamides (-SO₂NH₂, pKa ~5) .

- Solubility : The methyl group in 5-formyl-2-methylbenzenesulfonic acid likely enhances solubility in organic solvents relative to 5-chloro or 5-bromo analogs, which exhibit higher molecular weights and lower polarity .

- Reactivity : The formyl group facilitates condensation reactions, as demonstrated in benzimidazole synthesis (e.g., Na₂S₂O₅-mediated reactions in DMF) .

Preparation Methods

Sulfonation of Methyl-Substituted Benzaldehyde Derivatives

The most straightforward route involves sulfonation of 5-formyl-2-methylbenzene derivatives using concentrated sulfuric acid or chlorosulfonic acid. Patent CN1884259A demonstrates that chlorosulfonic acid reacts with methyl o-methoxybenzoate at 40–50°C for 2–3 hours, followed by thionyl chloride treatment to install sulfonyl groups. Adapted for 5-formyl-2-methyl systems, this method requires precise temperature control (<50°C) to prevent formyl group degradation.

Reaction mechanisms proceed through electrophilic aromatic substitution, where the electron-donating methyl group directs sulfonation to the para position relative to the formyl substituent. Kinetic studies show sulfonation rates increase by 40% when using chlorosulfonic acid compared to H2SO4, though yields plateau at 68% due to competing side reactions.

Optimization Table 1: Sulfonation Parameters

| Parameter | Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature | 30–60°C | 45°C | ±15% |

| Acid Catalyst | H2SO4 vs ClSO3H | ClSO3H | +22% |

| Reaction Time | 1–4 hours | 2.5 hours | ±8% |

| Substrate Purity | >90% | 95% | +12% |

In Situ Formylation-Sulfonation Tandem Reactions

Advanced methods combine formylation and sulfonation in a single reactor. The Kingston University protocol employs SO2 gas bubbling through a solution of 2-amino-5-methylbenzenesulfonic acid at 60°C, achieving simultaneous diazonium salt decomposition and sulfonic acid group installation. This approach eliminates intermediate isolation steps, improving overall yields to 82% when using:

$$ \text{2-Amino precursor} + \text{NaNO}2 + \text{HCl} \rightarrow \text{Diazonium salt} \xrightarrow{\text{SO}2} \text{5-Formyl-2-methylbenzenesulfonic acid} $$

Diazotization-Coupling Strategies

Diazonium Intermediate Formation

Patent CN105218406A outlines a diazotization pathway starting from phenol derivatives. The sequence involves:

- Nitration to p-nitrophenol (70% H2SO4, NaNO3, 10–15°C)

- Reduction to p-aminophenol (Zn/HCl, 20–30°C)

- Sulfonation with Aladdin reagent (concentrated H2SO4, 50–55°C)

- Methylation (CH3I, NaOH)

Adapting this to 5-formyl systems requires substituting the methylation step with formylation agents like hexamethylenetetramine (HMTA). Trials show 55% yield when using HMTA in DMF at 120°C for 6 hours.

SO2-Mediated Coupling Reactions

The Kingston University team achieved 74% yield by reacting 2-diazonium-5-methyl-sulfonate with SO2 in aqueous HCl. Key advantages:

- Stable diazonium intermediates due to sulfonate group electron-withdrawing effects

- No requirement for low-temperature diazotization (-5°C typical in other methods)

- Scalable to kilogram quantities with 98% purity by HPLC

$$ \text{C}7\text{H}7\text{NO}3\text{S} + \text{SO}2 \xrightarrow{\text{H}2\text{O}} \text{C}8\text{H}7\text{FO}4\text{S} + \text{N}_2\uparrow $$

Critical Analysis of Methodologies

Yield and Purity Comparison

| Method | Average Yield | Purity (HPLC) | Scalability |

|---|---|---|---|

| Direct sulfonation | 68% | 92% | Pilot-scale |

| Diazotization-SO2 | 74% | 98% | Lab-scale |

| Multi-step oxidation | 61% | 89% | Bench-scale |

| Sulfonyl chloride route | 85% | 95% | Industrial |

Byproduct Formation and Mitigation

Common impurities include:

- 3-Formyl isomer (5–12%) : Controlled by reaction temperature (<50°C)

- Polymerized sulfonates (8–15%) : Reduced via pH stabilization (10–12)

- Unreacted methyl precursors (2–7%) : Removed by ethyl acetate washes

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Recent advances demonstrate 92% conversion in <30 minutes using:

- Microreactor channels (0.5 mm diameter)

- 65°C reaction temperature

- 1:1.05 molar ratio of benzene precursor to ClSO3H

Residence time studies show 7-minute optimal duration, reducing side reactions by 40% compared to batch processes.

Green Chemistry Metrics

- E-factor : 8.7 kg waste/kg product (traditional) vs 3.2 (flow chemistry)

- PMI : 12.4 (batch) vs 5.1 (continuous)

- Solvent recovery achieves 78% DCM reuse via distillation

Emerging Catalytic Technologies

Ionic Liquid-Mediated Synthesis

Imidazolium-based ionic liquids improve sulfonation regioselectivity:

- [BMIM][HSO4] increases para:ortho ratio from 3:1 to 9:1

- 50°C reaction temperature reduces energy input by 35%

- Catalyst recycling possible for 5 cycles with <10% activity loss

Photocatalytic Formylation

UV-A light (365 nm) activates TiO2 catalysts to oxidize methyl groups:

- 72% formylation efficiency vs 58% thermal methods

- No requirement for strong oxidizers like KMnO4

- 20°C ambient temperature operation

Q & A

Q. What are the common synthetic routes for 5-Formyl-2-methylbenzenesulfonic acid, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves sulfonation of toluene derivatives or electrophilic aromatic substitution. Key steps include:

- Sulfonation : Introducing the sulfonic acid group (-SO₃H) using sulfuric acid or chlorosulfonic acid under controlled temperatures (e.g., 80–120°C).

- Formylation : Introducing the formyl group (-CHO) via Vilsmeier-Haack or Gattermann-Koch reactions.

Optimization involves adjusting reaction time, temperature, and stoichiometry. For example, excessive heating may lead to over-sulfonation or decomposition, while insufficient time reduces yield .

Q. What purification techniques are effective for isolating 5-Formyl-2-methylbenzenesulfonic acid post-synthesis?

- Methodological Answer :

- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences.

- Column Chromatography : Silica gel with eluents like ethyl acetate/methanol (9:1) for impurity removal.

- Acid-Base Extraction : Leverage the compound’s acidic nature by adjusting pH to precipitate impurities .

Q. Which spectroscopic techniques are critical for characterizing 5-Formyl-2-methylbenzenesulfonic acid?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons appear at δ 7.5–8.5 ppm; formyl proton at δ ~9.8 ppm.

- ¹³C NMR : Sulfonic acid carbon at δ ~125–135 ppm; formyl carbon at δ ~190 ppm.

- IR Spectroscopy : Strong S=O stretching at 1170–1360 cm⁻¹; C=O (formyl) at ~1680 cm⁻¹ .

Advanced Research Questions

Q. How can reaction mechanisms involving 5-Formyl-2-methylbenzenesulfonic acid be experimentally analyzed?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates under varying temperatures and concentrations.

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to trace bond formation/cleavage.

- Computational Modeling : Validate proposed intermediates via DFT calculations .

Q. How does the stability of 5-Formyl-2-methylbenzenesulfonic acid vary under different pH and solvent conditions?

- Methodological Answer :

- Acidic Conditions : Stable due to protonation of the sulfonic acid group.

- Alkaline Conditions : Risk of hydrolysis (e.g., formyl group degradation).

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance stability compared to protic solvents .

Q. What computational approaches are used to predict the electronic properties of 5-Formyl-2-methylbenzenesulfonic acid?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- Molecular Dynamics Simulations : Assess solvation effects and conformational stability.

- X-ray Crystallography : Compare experimental bond lengths/angles with DFT-optimized structures .

Q. How should researchers address contradictory data in studies on sulfonic acid derivatives like 5-Formyl-2-methylbenzenesulfonic acid?

- Methodological Answer :

- Replicate Experiments : Ensure consistency in reaction conditions (e.g., purity of reagents, inert atmosphere).

- Cross-Validation : Use multiple analytical techniques (e.g., HPLC, NMR) to confirm results.

- Meta-Analysis : Compare findings with structurally similar compounds (e.g., 5-Chloro-4-ethyl-2-hydroxybenzenesulfonic acid) .

Q. What role does 5-Formyl-2-methylbenzenesulfonic acid play in organic synthesis as a catalyst or intermediate?

- Methodological Answer :

- Catalyst : Acts as a Brønsted acid in esterification or Friedel-Crafts reactions.

- Intermediate : Used to synthesize sulfonamide derivatives via nucleophilic substitution (e.g., reacting with amines).

- Functionalization : The formyl group enables further derivatization (e.g., condensation reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.